(2,2-Dichloro-1-fluorocyclopropyl)benzene
Overview
Description
(2,2-Dichloro-1-fluorocyclopropyl)benzene is an organic compound characterized by a cyclopropyl ring substituted with two chlorine atoms and one fluorine atom, attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dichloro-1-fluorocyclopropyl)benzene typically involves the cyclopropanation of a suitable precursor, such as a styrene derivative, using reagents like dichlorocarbene and fluorinating agents. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using automated reactors and continuous flow systems. These methods aim to optimize the reaction conditions, minimize by-products, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2,2-Dichloro-1-fluorocyclopropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Addition Reactions: The cyclopropyl ring can participate in addition reactions, leading to ring-opening and formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as hydroxide ions, amines, and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate and chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other related compounds.
Scientific Research Applications
(2,2-Dichloro-1-fluorocyclopropyl)benzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2,2-Dichloro-1-fluorocyclopropyl)benzene involves its interaction with molecular targets and pathways within a system. The compound’s effects are mediated by its ability to undergo specific chemical reactions, such as binding to enzymes or receptors, altering their activity, and influencing biological processes. The exact molecular targets and pathways depend on the context of its application and the specific reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
(2,2-Dichlorocyclopropyl)benzene: Lacks the fluorine atom, leading to different chemical properties and reactivity.
(1-Fluoro-2,2-dichlorocyclopropyl)benzene: A positional isomer with different substitution patterns on the cyclopropyl ring.
(2,2-Dichloro-1-bromocyclopropyl)benzene: Contains a bromine atom instead of fluorine, affecting its reactivity and applications.
Uniqueness
(2,2-Dichloro-1-fluorocyclopropyl)benzene is unique due to the presence of both chlorine and fluorine atoms on the cyclopropyl ring, which imparts distinct chemical properties and reactivity. This combination of substituents allows for a wide range of chemical transformations and applications in various fields of research.
Properties
IUPAC Name |
(2,2-dichloro-1-fluorocyclopropyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2F/c10-9(11)6-8(9,12)7-4-2-1-3-5-7/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTRXMKQOHZUKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)(C2=CC=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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